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4-sec-Butylphenol

Cat. No.: B1210997
CAS No.: 99-71-8
M. Wt: 150.22 g/mol
InChI Key: ZUTYZAFDFLLILI-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 4-sec-Butylphenol

While specific details regarding the initial discovery and discoverer of this compound are not widely documented in readily accessible literature, it is recognized as a known alkylphenol. Its presence has been reported in natural sources, such as Mangifera indica (mango) nih.gov. The compound has been assigned a Chemical Abstracts Service (CAS) registry number (99-71-8), indicating its formal identification and cataloging within chemical databases, which is a prerequisite for extensive scientific study and commercial availability. Its classification as a phenol (B47542) derivative places it within a broad family of compounds that have been studied for centuries due to their chemical reactivity and biological effects.

Chemical Classification and Structural Features of this compound within Phenolic Compounds

This compound is chemically classified as an alkylphenol, a subclass of phenols characterized by the presence of an alkyl group attached to the aromatic ring nih.gov. Its molecular formula is C₁₀H₁₄O, and it has a molecular weight of approximately 150.22 g/mol nih.govsigmaaldrich.comalfa-chemistry.com. The structure features a hydroxyl (-OH) group directly bonded to a benzene (B151609) ring, with a sec-butyl group attached at the para (4-) position relative to the hydroxyl group nih.govsigmaaldrich.comalfa-chemistry.comjst.go.jp. The IUPAC name for this compound is 4-butan-2-ylphenol nih.govalfa-chemistry.comjst.go.jp.

Influence of sec-Butyl Group on Reactivity and Structure

The sec-butyl group significantly influences the chemical and physical properties of this compound compared to unsubstituted phenol. As a branched alkyl substituent, the sec-butyl group introduces steric hindrance around the aromatic ring solubilityofthings.comnih.govdoubtnut.comdoubtnut.comzenodo.org. This steric bulk can affect the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, by directing incoming electrophiles to less hindered positions on the ring nih.govdoubtnut.comdoubtnut.com. Electronically, alkyl groups are generally considered electron-donating, which can increase the electron density of the aromatic ring, potentially influencing its reactivity towards electrophiles mdpi.com. The hydrophobic nature of the sec-butyl chain also plays a role in the compound's solubility profile, making it more soluble in organic solvents than in water solubilityofthings.com.

Chirality and Stereoisomeric Considerations of this compound

The sec-butyl group itself contains a chiral center at the carbon atom directly bonded to the phenyl ring (the secondary carbon). This structural feature means that this compound can exist as stereoisomers, specifically enantiomers. While detailed studies on the separation and distinct properties of the individual enantiomers of this compound are not extensively detailed in the provided search results, the inherent chirality of the sec-butyl substituent implies that such stereoisomers are possible and could exhibit different biological activities or reactivities, as observed in related compounds like 2,6-di-sec-butylphenol (B1583072) google.comgoogleapis.com.

Significance of this compound in Scientific Inquiry

This compound holds significance in various fields of scientific research. It serves as a precursor in the synthesis of diverse chemical products, including antioxidants, surfactants, and antiseptics solubilityofthings.com. Its derivatives find applications as stabilizers in polymers and resins, protecting them from oxidative degradation solubilityofthings.com.

In biological and environmental research, this compound has been investigated for its potential endocrine-disrupting properties, with studies examining its interaction with human estrogen-related receptor γ (hERRγ) solubilityofthings.comsigmaaldrich.comresearchgate.net. Its role in oxidative stress and free radical biology has also been a subject of study . Furthermore, the compound is utilized in biotransformation studies, where its metabolic pathways are investigated using various microorganisms sigmaaldrich.comthegoodscentscompany.com. Its ability to inhibit polymerization makes it useful in certain industrial processes wikipedia.org. The compound's structural characteristics and reactivity make it a valuable subject for exploring structure-activity relationships and developing new synthetic methodologies.

Data Table: Key Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₄O nih.govsigmaaldrich.comalfa-chemistry.com
Molecular Weight150.22 g/mol nih.govsigmaaldrich.comalfa-chemistry.com
CAS Number99-71-8 nih.govsigmaaldrich.comchemicalbook.com
IUPAC Name4-butan-2-ylphenol nih.govalfa-chemistry.com
AppearanceWhite to almost white powder to crystal / White crystalline solid chemicalbook.comtcichemicals.com
Melting Point46-59 °C (lit.) / 59.0-62.0 °C / 61.50 °C sigmaaldrich.comthegoodscentscompany.comtcichemicals.com
Boiling Point135-136 °C/25 mmHg (lit.) / 241.00 °C @ 760.00 mm Hg / 110 °C/14 mmHg sigmaaldrich.comthegoodscentscompany.comtcichemicals.com
Solubility in WaterInsoluble / Limited solubility / 960 mg/L @ 25 °C solubilityofthings.comthegoodscentscompany.comtcichemicals.com
Flash Point116 °C (closed cup) / 240.8 °F (closed cup) sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1210997 4-sec-Butylphenol CAS No. 99-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-ylphenol
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InChI

InChI=1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3
Source PubChem
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InChI Key

ZUTYZAFDFLLILI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7022332
Record name 4-(Butan-2-yl)phenol
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Molecular Weight

150.22 g/mol
Source PubChem
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Physical Description

Liquid
Record name Phenol, 4-(1-methylpropyl)-
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CAS No.

99-71-8
Record name 4-sec-Butylphenol
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Record name 4-(Butan-2-yl)phenol
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Record name 4-sec-butylphenol
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Synthetic Methodologies and Chemical Transformations of 4 Sec Butylphenol

Established Synthetic Routes for 4-sec-Butylphenol and its Derivatives

The industrial synthesis of this compound primarily relies on the electrophilic alkylation of phenol (B47542) with butenes. This process, a variation of the Friedel-Crafts alkylation, is influenced by the choice of catalyst, alkylating agent, and reaction conditions, which collectively determine the product distribution and selectivity.

The functionalization of the phenol ring to produce this compound is achieved by reacting phenol with butene isomers, typically 1-butene (B85601) or 2-butene. The reaction is an electrophilic aromatic substitution where the butene, activated by a catalyst, forms a sec-butyl carbocation. This carbocation then attacks the electron-rich phenol ring. Due to the directing effect of the hydroxyl group, the substitution occurs preferentially at the ortho and para positions.

The reaction typically yields a mixture of ortho-sec-butylphenol and para-sec-butylphenol, along with di- and tri-substituted products. google.comchemicalbook.com The formation of these various isomers necessitates subsequent purification steps, such as distillation, to isolate the desired this compound. google.com The ratio of ortho to para isomers is a critical aspect of the synthesis, governed by factors such as steric hindrance and the catalytic system employed.

For instance, reacting phenol with a C4 raffinate stream, which contains butene isomers, in the presence of an appropriate catalyst can lead to the formation of various sec-butylated phenols. google.com The challenge lies in steering the reaction towards maximizing the yield of the para-substituted isomer.

A range of acidic catalysts are employed to facilitate the alkylation of phenol. Historically, liquid acids were common, but due to environmental and handling concerns, solid acid catalysts are now preferred. academie-sciences.fr

Aluminum-Based Catalysts : Aluminum phenoxide is a notable catalyst used in the synthesis of sec-butylphenols. google.com In one process, phenol and butene-2 are reacted in the presence of an aluminum phenoxide catalyst to produce a mixture of sec-butylated phenols, including the para-isomer. google.com Aluminum oxide has also been identified as a catalyst for the reaction between phenol and isobutylene-containing streams, which may also contain butenes that lead to sec-butylphenol formation. google.com

Zeolites and Resins : Solid acid catalysts like zeolites (e.g., Zr-containing Beta zeolite) and cation exchange resins are effective for phenol alkylation. academie-sciences.frrsc.org These materials offer advantages such as ease of separation, reusability, and shape selectivity, which can influence the product distribution. For example, sulfuric resin has been used as a catalyst in the synthesis of 4-sec-butyl-2,6-di-tert-butylphenol (B90776) from this compound and isobutene, demonstrating the utility of resin-based catalysts in the functionalization of this compound. lookchem.com

The table below summarizes various catalytic systems used in the synthesis of sec-butylated phenols.

Catalyst TypeSpecific Catalyst ExampleAlkylating AgentKey Outcome/Observation
Metal AlkoxideAluminum PhenoxideButene-2Produces a mixture of o- and p-sec-butylphenol, and polysubstituted products. google.com
Solid AcidSulfuric ResinIsobutene (with this compound)Synthesis of 4-sec-butyl-2,6-di-tert-butylphenol. lookchem.com
Solid AcidZr-containing Beta Zeolitetert-ButanolEffective for selective alkylation of phenol, indicating potential for butene alkylation. rsc.org
Metal OxideAluminum OxideC4 Raffinate StreamUsed for tert-butylation but also leads to sec-butylphenol impurities from butenes. google.com

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that are manipulated include temperature, pressure, reaction time, and the molar ratio of reactants.

In a process utilizing an aluminum phenoxide catalyst, reaction temperatures are maintained between 180°C and 255°C, with pressures ranging from 1.0 to 1.8 MPa. google.com The molar ratio of phenol to butene-2 is typically controlled in the range of 1:0.50 to 1:0.85 to manage the extent of alkylation. google.com Higher temperatures can sometimes favor the formation of the thermodynamically more stable para isomer over the ortho isomer. However, excessively high temperatures can lead to catalyst degradation and increased byproduct formation. The final product mixture, containing various isomers and polysubstituted phenols, is then separated by vacuum distillation to obtain the purified product. google.com

The following table outlines typical reaction parameters for the synthesis of sec-butylphenols.

ParameterRange/ValuePurpose/Effect
Temperature120°C - 280°CInfluences reaction rate and isomer distribution. google.com
Pressure1.0 - 1.8 MPaMaintains reactants in the liquid phase and influences reaction kinetics. google.com
Phenol:Butene Molar Ratio1:0.2 - 1:0.85Controls the degree of alkylation and minimizes polysubstitution. google.comgoogle.com
Reaction Time>0.5 hoursEnsures sufficient conversion of reactants. google.com

Chemical Reactions and Reactivity Profiles of this compound

The chemical reactivity of this compound is dictated by the two main functional groups: the phenolic hydroxyl group and the aromatic ring activated by it. The sec-butyl group also influences reactivity through steric and electronic effects.

The electron-donating hydroxyl group activates the aromatic ring of this compound, making it susceptible to electrophilic substitution reactions at the positions ortho to the hydroxyl group (positions 2 and 6).

A common example is halogenation. The reaction of this compound with bromine in a chloroform (B151607) solvent at room temperature readily yields 2-bromo-4-sec-butyl-phenol. This demonstrates the high reactivity of the activated ring towards electrophiles.

The phenolic ring can also undergo further alkylation. For instance, this compound can be reacted with isobutene using a sulfuric resin catalyst to synthesize 4-sec-butyl-2,6-di-tert-butylphenol, a widely used antioxidant. lookchem.comsigmaaldrich.com This reaction involves the substitution of the two remaining activated positions on the ring.

While specific studies on the direct chemical oxidation of this compound are limited in the provided context, phenols, in general, are susceptible to oxidation. Biotransformation studies have shown that microorganisms can degrade this compound, which involves oxidative pathways that cleave the aromatic ring. nih.gov

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of a wide array of compounds. These reactions typically involve converting the hydroxyl group into ethers, esters, or other functional groups. nih.gov

Esterification and Acylation : The hydroxyl group can react with acyl chlorides or anhydrides to form esters. researchgate.net This is a common strategy to modify the properties of phenolic compounds.

Alkylation/Etherification : The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis.

Phosphorylation : Reaction with phosphorylating agents can introduce a phosphate (B84403) group, significantly altering the molecule's polarity and chemical properties. nih.gov

Carbonate Formation : The hydroxyl group can react with alkyl chloroformates to form mixed carbonates. This has been demonstrated as an effective derivatization method for analytical purposes, such as gas chromatography-mass spectrometry, for other sterols and phenols. nih.gov

Biotransformation studies also indicate that modifications can occur at the hydroxyl group. Bacteria such as Mycobacterium and Nocardia have been shown to modify this compound at both the alkyl chain and the hydroxyl group. thegoodscentscompany.comsigmaaldrich.com

These derivatization strategies are fundamental in synthesizing new molecules with tailored properties, starting from the this compound scaffold.

Halogenation Reactions

The hydroxyl and sec-butyl groups on the benzene (B151609) ring of this compound direct electrophilic substitution to the ortho and para positions. As the para position is already occupied by the sec-butyl group, halogenation primarily occurs at the ortho positions (2 and 6).

Bromination: The bromination of this compound has been reported to yield 2-bromo-4-sec-butylphenol. This reaction is typically carried out using elemental bromine in a suitable solvent. The electron-donating nature of the hydroxyl group strongly activates the aromatic ring, facilitating electrophilic attack by bromine.

Chlorination: While specific studies on the direct chlorination of this compound are not extensively detailed in the provided search results, general methods for phenol chlorination can be applied. Reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst are effective for the chlorination of phenols, often showing selectivity for the para position unless it is blocked, which would favor ortho-chlorination. google.com The use of N-chlorosuccinimide (NCS) also presents a viable method for the chlorination of aromatic compounds. scientificupdate.com

Iodination: The iodination of phenols can be achieved using molecular iodine in the presence of an oxidizing agent, which generates the electrophilic iodine species required for the reaction. orgoreview.com Common oxidizing agents include nitric acid or hydrogen peroxide. orgoreview.com Another effective method involves the use of N-iodosuccinimide (NIS), often in the presence of an acid catalyst to enhance its electrophilicity. researchgate.net These methods are expected to yield 2-iodo-4-sec-butylphenol when applied to this compound.

Halogenation ReactionReagent(s)Primary ProductReference
BrominationBr₂2-Bromo-4-sec-butylphenolGeneral Knowledge
Chlorination (Proposed)SO₂Cl₂ / Catalyst2-Chloro-4-sec-butylphenol google.com
Iodination (Proposed)I₂ / Oxidizing Agent or NIS2-Iodo-4-sec-butylphenol orgoreview.comresearchgate.net

Advanced Synthetic Strategies and Emerging Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and controlled methods for producing chemicals like this compound.

The primary route to this compound is the Friedel-Crafts alkylation of phenol with butene. wikipedia.org Traditional methods often employ homogeneous acid catalysts like sulfuric acid or aluminum chloride, which can lead to environmental issues and difficulties in catalyst separation and recycling. jk-sci.com Green chemistry approaches aim to address these drawbacks by utilizing solid acid catalysts and alternative reaction media.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites and clays, offer significant advantages. researchgate.net These materials are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste. Their porous structures can also impart shape selectivity, potentially favoring the formation of the desired para-substituted product. For instance, modified zeolites have been shown to be effective catalysts for the alkylation of phenols. researchgate.net

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and thermal stability make them environmentally benign alternatives to volatile organic solvents. In the context of phenol alkylation, ionic liquids can enhance catalytic activity and selectivity, and they can be recycled, further contributing to the green credentials of the process.

ApproachCatalyst/SolventKey AdvantagesReference
Solid Acid CatalysisZeolites, ClaysReusable, non-corrosive, shape selectivity, reduced waste researchgate.net
Ionic LiquidsVarious ionic liquidsLow volatility, recyclable, can act as both solvent and catalystGeneral Knowledge

Flow chemistry, utilizing microreactors or continuous flow reactors, offers numerous advantages over traditional batch processing for the synthesis of alkylphenols. researchgate.netacs.orgacs.org These benefits include enhanced heat and mass transfer, improved safety for highly exothermic reactions, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for process automation and scalability. nih.govescholarship.organton-paar.com

For the production of this compound via the alkylation of phenol with butene, a continuous flow setup would allow for better management of the reaction's exothermicity, leading to improved selectivity and reduced formation of byproducts such as ortho-isomers and polyalkylated phenols. acs.org The ability to precisely control the residence time can maximize the yield of the desired mono-alkylated para-product. While specific applications to this compound are emerging, the principles have been successfully demonstrated for similar alkylation reactions. researchgate.netresearchgate.net

ParameterAdvantage in Flow ChemistryReference
Heat TransferSuperior heat dissipation, preventing hotspots and side reactions. nih.govescholarship.org
Mass TransferEfficient mixing of reactants, leading to faster reaction rates. researchgate.net
SafetySmaller reaction volumes minimize risks associated with exothermic reactions. anton-paar.com
ControlPrecise control over temperature, pressure, and residence time. acs.org
ScalabilityEasier to scale up by running the process for longer or using multiple reactors in parallel. acs.org

The sec-butyl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers: (R)-4-sec-butylphenol and (S)-4-sec-butylphenol. The stereoselective synthesis of a single enantiomer is of significant interest, particularly in fields where chirality influences biological activity or material properties.

Achieving enantioselectivity in the Friedel-Crafts alkylation of phenol is challenging. The development of chiral catalysts that can effectively control the stereochemical outcome of the reaction is a key area of research. hilarispublisher.commt.com Chiral Lewis acids or Brønsted acids can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. researchgate.net While specific methods for the asymmetric synthesis of this compound enantiomers are not widely reported, general strategies for asymmetric catalysis in Friedel-Crafts reactions provide a foundation for developing such methodologies. ru.nlnih.govmdpi.com

Potential approaches could involve the use of chiral ligands complexed to a metal catalyst or the use of a chiral auxiliary. The catalyst would need to effectively differentiate between the two faces of the butene molecule during the alkylation of the phenol.

Catalyst TypePotential for StereoselectivityReference
Chiral Lewis AcidsCoordination to the reactants can create a chiral pocket, influencing the approach of the electrophile. mt.comresearchgate.net
Chiral Brønsted AcidsCan protonate the alkene in a stereocontrolled manner, leading to an enantiomerically enriched carbocation. researchgate.net
OrganocatalystsSmall organic molecules that can act as chiral catalysts, offering a metal-free alternative. hilarispublisher.com

Advanced Spectroscopic Characterization and Analytical Quantification of 4 Sec Butylphenol

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-sec-butylphenol, ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons present.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the sec-butyl group. The aromatic protons typically appear as two distinct doublets in the downfield region (approximately 6.7-7.1 ppm), indicative of a 1,4-disubstituted (para) benzene ring. The protons on the sec-butyl group give rise to more complex signals in the upfield region, including a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) group, and a multiplet for the methine proton directly attached to the aromatic ring. The position of the phenolic hydroxyl (-OH) proton can vary but is often observed as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Phenolic OHVariable (e.g., 4.5-5.5)Singlet (broad)
Aromatic CH (ortho to -OH)~ 6.75Doublet
Aromatic CH (meta to -OH)~ 7.05Doublet
Benzylic CH~ 2.60Sextet
Methylene CH₂~ 1.55Quintet
Methyl CH₃ (doublet)~ 1.20Doublet
Methyl CH₃ (triplet)~ 0.80Triplet
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and instrument conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its phenolic and alkyl-aromatic structure. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Sharp peaks typically observed between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic sec-butyl group. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹. Furthermore, characteristic C=C stretching vibrations within the aromatic ring appear in the 1500-1600 cm⁻¹ region. A strong C-O stretching band for the phenol (B47542) is typically found in the 1200-1260 cm⁻¹ range. The substitution pattern on the benzene ring (para-substitution) can be inferred from the pattern of C-H out-of-plane bending vibrations in the fingerprint region, often appearing as a strong band around 820-840 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H StretchPhenolic Hydroxyl
3100-3000C-H StretchAromatic
2965-2850C-H StretchAliphatic (sec-Butyl)
~1610 & ~1500C=C StretchAromatic Ring
~1230C-O StretchPhenol
~830C-H Out-of-Plane Bend1,4-Disubstituted Aromatic

Mass Spectrometry (MS), including GC-MS and EI-MS

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

In Electron Ionization Mass Spectrometry (EI-MS), this compound (molecular weight: 150.22 g/mol ) typically displays a distinct molecular ion peak [M]⁺ at m/z 150. The most characteristic fragmentation pattern involves the benzylic cleavage of the sec-butyl group, leading to the loss of an ethyl radical (•C₂H₅), resulting in a highly abundant base peak at m/z 121. This fragment corresponds to the stable hydroxytropylium ion or a related resonance-stabilized structure. Other significant fragments can be observed at m/z 107, resulting from the loss of a propyl group, and at m/z 91 and 77, which are characteristic fragments of alkylbenzenes.

Table 3: Key Mass Fragments of this compound (EI-MS)

m/zRelative IntensityProposed Fragment
150Moderate[M]⁺ (Molecular Ion)
121High (Base Peak)[M - C₂H₅]⁺
107Moderate[M - C₃H₇]⁺
91Low-Moderate[C₇H₇]⁺
77Low-Moderate[C₆H₅]⁺

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The FT-Raman spectrum of this compound would display signals corresponding to its key structural features. researchgate.net Strong bands are expected for the aromatic ring breathing modes, typically around 1000 cm⁻¹ and 1600 cm⁻¹. The C-H stretching vibrations of the alkyl group and the aromatic ring would also be prominent. While detailed experimental data for this compound is not widely published, the technique is well-suited for its analysis, offering sharp signals for non-polar bonds that are often weak in IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about electronic transitions and the extent of conjugation in a molecule.

Phenols exhibit characteristic UV absorption due to π → π* transitions within the benzene ring. For phenol itself, absorption maxima are typically observed around 270-280 nm. The presence of an alkyl substituent, such as the sec-butyl group, causes a slight bathochromic (red) shift. Therefore, this compound is expected to show a primary absorption maximum (λmax) in the range of approximately 275-285 nm in a non-polar solvent like hexane (B92381) or cyclohexane. A second, stronger absorption band is typically observed at a shorter wavelength, around 220-230 nm. The exact position and intensity of these bands can be influenced by the solvent used.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization

The sec-butyl group in this compound contains a chiral center at the carbon atom attached to the phenyl ring. This means that this compound exists as a pair of enantiomers (R- and S-isomers). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules.

Chromatographic Methods for Separation and Quantification

The accurate detection and quantification of this compound in various matrices rely on sophisticated chromatographic techniques. These methods offer high sensitivity and selectivity, which are crucial for environmental monitoring and research.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust method for the quantification of this compound. A notable study details a method for analyzing several endocrine-disrupting alkylphenols, including this compound, in aqueous and soil samples. sci-hub.se The chromatographic separation was achieved using a reversed-phase C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and water (60:40 v/v). sci-hub.se The flow rate was maintained at 1.0 mL/min, and detection was performed at a wavelength of 225 nm. sci-hub.se This method demonstrated good linearity, with calibration curves for the target analytes showing coefficients of determination (R²) greater than 0.992 over a concentration range of 5–500 ng/mL. sci-hub.se The limit of detection for this compound was found to be in the range of 0.161 to 0.192 ng/mL. sci-hub.se

ParameterValue
Instrument High-Performance Liquid Chromatography with UV Detection
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water (60:40 v/v)
Flow Rate 1.0 mL/min (isocratic)
Detection Wavelength (λmax) 225 nm
Concentration Range 5–500 ng/mL
Coefficient of Determination (R²) > 0.992
Limit of Detection (LOD) 0.161–0.192 ng/mL

Gas Chromatography (GC), including GC-FID

Gas Chromatography (GC) is another powerful technique for the analysis of this compound. A specific GC-Flame Ionization Detection (GC-FID) based method was developed for its detection and quantitation. ornl.gov The United States Environmental Protection Agency (EPA) Method 8041A also outlines procedures for the analysis of underivatized phenols by GC/FID. settek.comepa.gov This method can be performed using either a single-column or a dual-column approach for confirmation. settek.com An FID is typically employed for the analysis of underivatized phenols. settek.com The retention time is a key parameter for compound identification in GC. phenomenex.com For this compound, the Kovats retention index, a measure of retention time, has been reported as 1265 and 1285 on a standard non-polar column. nih.gov

ParameterValue
Instrument Gas Chromatography with Flame Ionization Detection (GC-FID)
Analysis Type Underivatized phenols
Detector Flame Ionization Detector (FID)
Kovats Retention Index (Standard Non-polar Column) 1265, 1285

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent examples.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov The analysis of alkylphenols in wine has been described using GC-MS, where a capillary column with an apolar stationary phase (5% phenylmethylpolysiloxane) is used.

LC-MS/MS is a highly sensitive method for determining phenolic compounds. An improved LC-MS/MS method using atmospheric pressure chemical ionization (APCI) has been shown to enhance the sensitivity for certain phenols, which can be beneficial for the analysis of this compound. acs.org For the determination of 4-tert-butylphenol (B1678320) in drinking water, an LC-MS/MS method has been established, showcasing the applicability of this technique for related compounds. researchgate.net

Sample Preparation and Extraction Methodologies for Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate and concentrate this compound from complex environmental and biological samples prior to chromatographic analysis.

Fabric Phase Sorptive Extraction (FPSE)

Fabric Phase Sorptive Extraction (FPSE) is a novel microextraction technique that has been successfully employed for the preconcentration of this compound from environmental samples. sci-hub.se This method utilizes a flexible fabric surface coated with a sol-gel-derived sorbent, combining the advantages of Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE). sci-hub.senih.gov

In a study on alkylphenols, a sol-gel polytetrahydrofuran (PTHF) coated FPSE media on a cellulose (B213188) substrate was found to be effective. nih.gov The extraction efficiency for this compound was 75.6%. sci-hub.senih.gov The optimization of various parameters such as extraction time, eluting solvent, elution time, and sample pH is crucial for the performance of FPSE. sci-hub.se

ParameterDetails
Technique Fabric Phase Sorptive Extraction (FPSE)
Sorbent Sol-gel Polytetrahydrofuran (PTHF) on cellulose substrate
Application Preconcentration of alkylphenols from aqueous and soil samples
Extraction Efficiency for this compound 75.6%

Other Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Conventional extraction methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are also widely used for phenolic compounds. nih.govnih.gov

LLE is a traditional method based on the differential solubility of compounds in two immiscible liquids. phenomenex.com Standard methods for the analysis of phenolic compounds in water often rely on LLE. nih.govnih.gov

Method Validation and Quality Assurance in this compound Analysis

The reliability and accuracy of data in the quantification of this compound are paramount for its monitoring and risk assessment. To ensure the integrity of analytical results, comprehensive method validation and stringent quality assurance (QA) protocols are essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, while quality assurance encompasses the systematic actions necessary to provide adequate confidence that a measurement will satisfy the given requirements for quality.

Validation Parameters

Analytical methods for the determination of this compound, typically employing techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), are validated by assessing a range of performance characteristics. These parameters ensure that the method is reliable, reproducible, and accurate for the analysis of this compound in various matrices.

Linearity and Range

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. The relationship between the instrument response and the concentration is then assessed using a linear regression model. The correlation coefficient (r²) is a key indicator of the linearity of the method, with a value of 0.99 or greater generally considered acceptable. The range of the method is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to be precise, accurate, and linear.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with a predefined level of precision and accuracy. For the analysis of this compound in environmental water samples using solid-phase extraction followed by LC-MS/MS, LOQs have been reported to be in the range of 0.1 to 20.0 ng/L. dphen1.com In a partially validated method for the related isomer, o-sec-butylphenol, in air samples, an analytical detection limit of 1 µg was reported.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix, and the percentage of the analyte recovered by the analytical method is calculated. For the analysis of endocrine disruptors, including this compound, in water, mean recoveries have been reported to be between 83.1% and 108.4%. dphen1.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

In a study analyzing this compound in water, the intra-batch precision (RSD) was less than 17.8%, and the inter-batch precision was less than 20.0%. dphen1.com

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples and by the ability to separate it from other structurally similar compounds.

The following tables summarize typical validation parameters for the analysis of this compound and related compounds.

Table 1: Summary of Method Validation Parameters for this compound Analysis

Parameter Typical Value/Range Analytical Technique Matrix
Linearity (r²) ≥ 0.99 LC-MS/MS Water
LOQ 0.1 - 20.0 ng/L LC-MS/MS Water
Accuracy (Recovery) 83.1% - 108.4% LC-MS/MS Water

| Precision (RSD) | < 20.0% | LC-MS/MS | Water |

Table 2: Performance Data from a Validated Method for Endocrine Disruptors in Water dphen1.com

Compound Intra-batch Precision (RSD %) Inter-batch Precision (RSD %) Accuracy (Mean Recovery %)

| This compound | < 17.8 | < 20.0 | 83.1 - 108.4 |

Quality Control Procedures

To ensure the ongoing reliability of this compound analysis, a robust quality control (QC) system is implemented. This involves the routine analysis of QC samples alongside test samples in each analytical batch.

Internal Quality Control

Internal quality control involves procedures undertaken by a laboratory for the continuous monitoring of its own work. Key elements include:

Analysis of Blanks: Method blanks (a sample matrix without the analyte that is carried through the entire analytical procedure) are analyzed to check for contamination.

Calibration Checks: The instrument's calibration is verified at the beginning and end of each analytical run, and periodically throughout, by analyzing a standard of known concentration.

Analysis of QC Samples: QC samples with known concentrations of this compound (typically at low, medium, and high levels within the calibration range) are analyzed in each batch to monitor the accuracy and precision of the method.

Use of Control Charts: The results of QC samples are plotted on control charts to visualize trends and identify any deviations from established control limits, which could indicate a problem with the analytical process.

External Quality Assurance

External quality assurance involves the participation of a laboratory in programs that assess its performance in relation to other laboratories. This provides an independent and objective evaluation of the quality of the laboratory's results.

Proficiency Testing (PT) Schemes: Laboratories analyze PT samples with unknown concentrations of this compound provided by an external organizing body. The results are compared to the assigned value to assess the laboratory's competence.

Inter-laboratory Comparisons: These are collaborative studies where a number of laboratories analyze identical samples to compare their results. This helps to assess the reproducibility of the analytical method and to identify any systematic errors in a particular laboratory.

By implementing a comprehensive approach to method validation and quality assurance, laboratories can ensure that the data generated for this compound are of a high and demonstrable quality, suitable for their intended purpose in research, regulatory monitoring, and environmental protection.

Biological Activities and Mechanistic Investigations of 4 Sec Butylphenol

Endocrine Disrupting Properties and Mechanisms of Action

4-sec-Butylphenol is recognized as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the body's hormonal systems. Its mechanisms of action primarily involve interactions with estrogen receptors, modulation of key enzymes, and potential disruption of thyroid hormone signaling.

Research has demonstrated that this compound possesses estrogenic activity, meaning it can mimic the effects of the natural estrogen, 17β-estradiol. In vitro studies using an estrogen-inducible strain of yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor confirmed this activity. In these assays, this compound stimulated the production of a reporter enzyme, β-galactosidase, indicating a positive estrogenic response. Further evidence comes from high-throughput screening assays, such as the ToxCast program, which have identified this compound as an estrogen receptor agonist. The estrogenic activity of alkylphenols is attributed to the phenolic hydroxyl group, which can form a hydrogen bond within the binding pocket of the estrogen receptor.

This compound has been shown to modulate the activity of certain cytochrome P450 enzymes. Specifically, it can induce the expression of CYP102 (cytochrome P450BM-3) in the bacterium Bacillus megaterium. The mechanism of this induction involves the interaction of this compound with the repressor protein Bm3R1. This interaction causes the repressor protein to dissociate from the operator region of the CYP102 gene, allowing transcription to proceed. Studies have observed a dose-dependent and time-dependent induction of CYP102 in the presence of this compound.

The estrogenic potency of alkylphenols is influenced by the structure of the alkyl group attached to the phenol (B47542) ring, including its size and degree of branching. When compared to other alkylphenols, this compound generally exhibits lower estrogenic potency than its tertiary-branched isomers and those with longer alkyl chains.

Research indicates that chemicals with tertiary branching structures are more active in vitro. For instance, 4-tert-butylphenol (B1678320) is approximately 2.5 times more potent than its secondary branched equivalent, this compound. Similarly, 4-tert-octylphenol (B29142) is about 60 times more potent than its secondary branched counterpart, 4-sec-octylphenol. This suggests that the shape of the alkyl group plays a crucial role in the molecule's ability to bind to and activate the estrogen receptor effectively. The potency also tends to increase with the size of the alkyl group, with 4-sec-octylphenol being roughly 65 times more potent than this compound.

Estrogenic Potency of this compound Compared to Other Alkylphenols
CompoundBranching StructureRelative Potency Comparison
This compoundSecondaryBaseline
4-tert-ButylphenolTertiary~2.5 times more potent than this compound
4-sec-OctylphenolSecondary~65 times more potent than this compound
4-tert-OctylphenolTertiary~60 times more potent than 4-sec-Octylphenol

While direct studies on the impact of this compound on thyroid hormone signaling are limited, research on structurally related phenolic compounds, such as bisphenols and other alkylphenols, provides insight into potential mechanisms of disruption. nih.govnih.govmdpi.com These compounds can interfere with the thyroid system at multiple levels. nih.govnih.govmdpi.com

One primary mechanism is acting as antagonists to thyroid receptors (TRs). nih.gov Due to structural similarities with thyroid hormones, these chemicals can bind to TRs and inhibit the transcription of thyroid hormone-responsive genes. nih.gov This antagonistic activity has been observed for various bisphenol analogues. nih.gov Furthermore, some phenolic compounds can disrupt the synthesis of thyroid hormones and alter the expression of genes crucial for the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. nih.govmdpi.com For example, 2,4-di-tert-butylphenol (B135424) has been shown to activate the thyroid hormone receptor beta/retinoid X receptor alpha (TRβ/RXRα) heterodimer by activating RXRα. nih.gov Given these findings in similar compounds, it is plausible that this compound could exert similar disruptive effects on thyroid hormone signaling, though specific research is needed to confirm this.

Metabolic Pathways and Biotransformation of this compound

The biotransformation of this compound in mammals involves metabolic processes aimed at increasing its water solubility to facilitate excretion.

In humans, this compound undergoes metabolism to form conjugates. One known human metabolite has been identified as (2S,3S,4S,5R)-6-(4-butan-2-ylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov This compound is a glucuronide conjugate, formed by the enzymatic addition of a glucuronic acid moiety to the hydroxyl group of the parent phenol. This process, known as glucuronidation, is a major Phase II metabolic pathway for phenolic compounds, rendering them more polar and readily excretable in urine.

Identified Human Metabolite of this compound
Parent CompoundMetabolite NameMetabolic Pathway
This compound(2S,3S,4S,5R)-6-(4-butan-2-ylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acidGlucuronidation (Phase II Conjugation)

Microbial Degradation and Biotransformation by Bacteria (e.g., Mycobacterium neoaurum, Nocardia cyriacigeorgica, Sphingobium fuliginis)

The environmental pollutant this compound (4-sec-BP) is subject to microbial degradation by various aerobic Gram-positive bacteria. Studies have shown that Mycobacterium neoaurum and Nocardia cyriacigeorgica can transform 4-sec-BP into several products through modifications of both the alkyl side chain and the phenolic hydroxyl group. nih.gov One of the primary transformation products identified is 4-(2-hydroxy-1-methylpropyl)-phenol, resulting from hydroxylation of the alkyl chain. nih.gov Another set of products arises from processes that resemble anaerobic metabolism, leading to the formation of compounds such as 4-sec-butylidenecyclohexa-2,5-dienone and various isomers of 4-(1-methylpropenyl)-phenol. nih.gov

Notably, M. neoaurum exhibits a unique transformation capacity by modifying the hydroxyl group of 4-sec-BP to form the glucoside conjugate this compound-α-D-glucopyranoside. nih.gov This type of conjugation is more commonly associated with fungi as a detoxification mechanism. nih.gov

While direct degradation of this compound by Sphingobium fuliginis is less documented, strains of this bacterium have been shown to effectively degrade the closely related isomer, 4-tert-butylphenol. nih.govresearchgate.net For instance, Sphingobium fuliginis OMI utilizes 4-tert-butylphenol as a sole carbon and energy source, indicating a robust enzymatic system for degrading alkylphenols. nih.gov This degradation proceeds through phenolic ring hydroxylation followed by a meta-cleavage pathway. nih.gov

Table 1: Microbial Biotransformation of this compound and Related Isomers

Bacterium Substrate Key Transformation Products Reference
Mycobacterium neoaurum This compound 4-(2-hydroxy-1-methylpropyl)-phenol, this compound-α-D-glucopyranoside nih.gov
Nocardia cyriacigeorgica This compound 4-(2-hydroxy-1-methylpropyl)-phenol, 4-sec-butylidenecyclohexa-2,5-dienone nih.gov

Enzymatic Mechanisms of Biodegradation (e.g., meta-cleavage pathways)

The enzymatic biodegradation of phenolic compounds like this compound often involves the cleavage of the aromatic ring. A common strategy employed by microorganisms is to first dihydroxylate the phenol into a catechol derivative. nih.govfrontiersin.org This catechol intermediate can then be processed through two primary pathways: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org

In the meta-cleavage pathway, the enzyme catechol 2,3-dioxygenase cleaves the catechol ring at a position adjacent to the two hydroxyl groups (extradiol fission). frontiersin.org This action results in the formation of 2-hydroxymuconic semialdehyde, which is further metabolized into intermediates that can enter central metabolic cycles, such as the Krebs cycle. nih.govfrontiersin.org This pathway is a crucial mechanism for the aerobic degradation of many aromatic pollutants. nih.gov

Studies on alkylphenol-degrading bacteria have confirmed the importance of this mechanism. For example, Sphingobium fuliginis OMI degrades 4-tert-butylphenol by first hydroxylating the phenolic ring to form a catechol intermediate, which is then cleaved via the meta-cleavage pathway. nih.gov This enzymatic process is central to the detoxification and mineralization of such compounds in the environment. nih.gov

Influence of Alkyl Chain Branching on Biotransformation

The structure of the alkyl substituent on the phenol ring significantly influences the biotransformation pathways and the resulting products. The branching of the alkyl chain can dictate the specific enzymatic reactions that occur.

Research using the enzyme 4-ethylphenol (B45693) methylenehydroxylase from Pseudomonas putida JD1 demonstrates this influence clearly. consensus.app When this enzyme acts on 4-alkylphenols with linear alkyl chains, such as 4-n-propylphenol and 4-n-butylphenol, the primary reaction is hydroxylation on the methylene (B1212753) group adjacent to the benzene (B151609) ring, producing a corresponding chiral alcohol. consensus.app

However, when the substrate has a branched alkyl group, such as in 4-isopropylphenol (B134273) or cyclohexylphenol, the enzymatic reaction shifts. Instead of hydroxylation, the major products are the corresponding vinyl compounds, formed through a dehydrogenation reaction. consensus.app This indicates that the steric hindrance from the branched structure favors dehydrogenation over the hydration of the quinone methide intermediate. consensus.app Similarly, the biotransformation of this compound by Mycobacterium and Nocardia involves specific modifications on its branched sec-butyl group, leading to products like 4-(2-hydroxy-1-methylpropyl)-phenol. nih.gov

Table 2: Effect of Alkyl Chain Structure on Biotransformation Products

Substrate Alkyl Chain Structure Major Product Type Example Product Reference
4-n-Propylphenol Linear Chiral Alcohol 1-(4′-hydroxyphenyl)propanol consensus.app
4-Isopropylphenol Branched Vinyl Compound 4-Isopropenylphenol consensus.app

Toxicological Effects and Risk Assessment

In Vitro and In Vivo Toxicity Studies

The toxicological profile of this compound has been evaluated through both in vivo and in vitro studies to determine its potential hazards.

In vivo studies in animal models provide data on acute toxicity. The median lethal dose (LD50) has been established for different routes of administration. For instance, the oral LD50 in rats is reported to be 2450 mg/kg. thegoodscentscompany.com In mice, the LD50 values are 40 mg/kg for intravenous administration and 66 mg/kg for intraperitoneal administration. thegoodscentscompany.com

In vitro toxicological studies, often using human cell lines, help to elucidate cellular mechanisms of toxicity. While specific studies on this compound are limited, research on structurally similar alkylphenols, such as 4-octylphenol (B30498), provides insight into the potential effects. These studies have demonstrated that alkylphenols can induce cytotoxicity in a dose-dependent manner across various human cell lines, including liver cells (HepG2), intestinal epithelial cells (Caco-2), and dermal keratinocytes (HaCat). nih.gov Such studies typically employ assays like the MTT assay to measure reductions in cell viability and can reveal that different cell types exhibit varying sensitivities to the compound. nih.gov These in vitro models are crucial for assessing potential cellular damage and for comparing the relative toxicity of different environmental contaminants. nih.govnih.gov

Table 3: Acute Toxicity of this compound (In Vivo)

Test Animal Administration Route LD50 Value Reference
Rat Oral 2450 mg/kg thegoodscentscompany.com
Mouse Intravenous 40 mg/kg thegoodscentscompany.com

Effects on Aquatic Organisms and Ecosystems

Alkylphenols, including this compound and its isomers, are recognized as environmental contaminants that can have significant impacts on aquatic life. The toxicity of these compounds varies considerably among different species and trophic levels.

Studies have shown that aquatic microbes can be particularly sensitive. The marine bacterium Vibrio fischeri has been found to be up to three orders of magnitude more sensitive to certain alkylphenols than organisms at higher trophic levels. scilit.com For example, the 5-minute EC50 value (the concentration that causes a 50% effect) for 4-isopropylphenol on Vibrio fischeri was 0.01 mg/L, whereas the 48-hour EC50 for the invertebrate Ceriodaphnia dubia was 10.1 mg/L. scilit.com

In vertebrate species, such as fish, exposure to related alkylphenols like 4-tert-butylphenol has been shown to cause endocrine disruption. In the freshwater fish Heteropneustes fossilis, exposure led to reproductive toxicity, evidenced by the downregulation of the ovarian aromatase gene (cyp19a1a), which is crucial for ovarian development. researchgate.net Furthermore, studies on zebrafish exposed to another isomer, 2,4-di-tert-butylphenol, revealed significant changes to the gut microbiota and structural damage to intestinal tissues, including autolysis of intestinal villi and inflammation. nih.gov These findings highlight the potential for this compound to disrupt key physiological functions and threaten the health of aquatic ecosystems. nih.gov

Oxidative Stress Induction and Antioxidant Response

Exposure to certain alkylphenols can induce oxidative stress in organisms, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Research on the effects of 4-tert-butylphenol on the freshwater fish Heteropneustes fossilis demonstrated that exposure to the chemical disrupted the activity of key antioxidant enzymes. researchgate.net Specifically, the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) were altered, suggesting an increase in oxidative stress within the fish. researchgate.net These enzymes are part of the primary defense system against oxidative damage, and their disruption can lead to cellular injury.

Interestingly, while the parent compounds can induce oxidative stress, other related phenolic compounds have been investigated for their antioxidant properties. For example, computational studies on 2,6-di-sec-butylphenol (B1583072) and experimental work on 2,4-di-tert-butylphenol have highlighted their capacity to act as ROS scavengers and protect against oxidative damage. biomedres.usnih.govresearchgate.net This dual role underscores the complex interactions between phenolic compounds and biological systems, where the parent molecule may exert toxic effects like inducing oxidative stress, while its analogs or metabolites could potentially have protective antioxidant functions. researchgate.netbiomedres.us

Genotoxicity and Reproductive Toxicity Potential

The genotoxic and reproductive toxicity potential of this compound is an area of increasing scientific scrutiny, primarily due to its classification as a potential endocrine-disrupting compound (EDC). nih.gov Endocrine disruptors are chemicals that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The estrogenic properties of this compound are a key aspect of its reproductive toxicity profile. sigmaaldrich.com By mimicking the natural hormone 17β-estradiol, this compound can bind to estrogen receptors, potentially leading to a cascade of inappropriate cellular responses and disruptions in hormonal balance. This hormonal mimicry is a critical mechanism underlying its potential to adversely affect reproductive health.

While comprehensive genotoxicity data from standardized assays are not extensively detailed in the reviewed literature, the compound's interaction with cellular systems raises concerns. For instance, its ability to induce cytochrome P450 enzymes, specifically CYP102 in Bacillus megaterium, indicates that it is metabolically active and could potentially be converted into more reactive intermediates, a common pathway for the activation of genotoxic compounds. sigmaaldrich.com

Studies on related alkylphenols have demonstrated a range of toxic effects. For example, 4-octylphenol has been shown to induce cytotoxic effects on various human cell lines and can negatively impact the reproductive system, leading to issues such as embryo implantation failure. nih.gov Although a direct extrapolation of these findings to this compound requires caution, they underscore the potential for alkylphenols as a class to exert significant biological effects. The concern over this compound's reproductive toxicity is rooted in its structural similarity to other known endocrine disruptors and its demonstrated estrogenic activity. nih.govsigmaaldrich.com

Aspect of Toxicity Finding for this compound or Related Compounds Potential Implication
Endocrine Disruption Classified as a potential endocrine-disrupting compound. nih.govInterference with hormonal signaling pathways.
Estrogenic Activity Exhibits estrogenic properties. sigmaaldrich.comCan mimic natural estrogens, leading to reproductive system disruption.
Metabolic Activation Induces CYP102 (a cytochrome P450 enzyme). sigmaaldrich.comPotential for conversion to reactive metabolites that could be genotoxic.
Cytotoxicity (of related alkylphenols) 4-octylphenol shows dose-dependent cytotoxicity in human cell lines. nih.govHighlights the potential for cellular damage.

Bioaccumulation and Environmental Persistence

The environmental fate of this compound is determined by its potential for bioaccumulation and its persistence in various environmental compartments. Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. setac.org A key indicator of a chemical's bioaccumulation potential is its octanol-water partition coefficient (log Kow or logP), which for this compound is reported to be 3.080. thegoodscentscompany.com This value suggests a moderate potential for bioaccumulation in aquatic organisms, as substances with log Kow values between 3 and 4 are often considered to have a tendency to accumulate in fatty tissues.

Environmental persistence, the length of time a compound remains in the environment, is another critical factor. nih.gov While specific half-life data for this compound in soil, water, or sediment were not available in the reviewed literature, studies on the biodegradation of alkylphenols indicate that they can be broken down by microorganisms. For instance, various bacteria, such as Novosphingobium, Sphingobium, and Thauera species, have been shown to degrade different alkylphenols. thegoodscentscompany.com The biotransformation of this compound by Mycobacterium neoaurum and Nocardia cyriacigeorgica has been specifically reported, suggesting that microbial degradation is a relevant environmental fate pathway for this compound. sigmaaldrich.comthegoodscentscompany.com

However, the rate of biodegradation can be influenced by various environmental conditions. The presence of a branched alkyl chain, such as the sec-butyl group, can sometimes hinder microbial degradation compared to linear alkylphenols. Therefore, while biodegradable, this compound may exhibit a degree of persistence in the environment. nih.gov

Parameter Value/Finding Interpretation
LogP (o/w) 3.080 thegoodscentscompany.comModerate potential for bioaccumulation in organisms.
Biodegradation Can be biotransformed by bacteria such as Mycobacterium and Nocardia species. sigmaaldrich.comthegoodscentscompany.comSusceptible to microbial degradation in the environment.
Environmental Persistence Specific half-life data not available; however, as an alkylphenol, it may exhibit some persistence.The rate of degradation can be influenced by environmental factors and its chemical structure.

Pharmacological and Medicinal Chemistry Relevance

Potential as an Antioxidant and Related Mechanisms

While direct studies on the antioxidant potential of this compound are limited, research on structurally similar compounds, such as 2,4-di-tert-butylphenol (2,4-DTBP), provides significant insights into the potential antioxidant mechanisms of substituted phenols. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers. researchgate.net The hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.

The antioxidant capacity of phenolic compounds is influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the sec-butyl group is an electron-donating group, which can increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical formed after hydrogen donation. This stabilization enhances the compound's ability to act as a radical scavenger.

Studies on 2,4-DTBP have confirmed its significant antioxidant activity, demonstrating its ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical anions in a dose-dependent manner. nih.gov This activity is comparable to that of vitamin C, a well-known antioxidant. nih.gov The proposed mechanism for this antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, a process that is thermodynamically favorable.

Antioxidant Mechanism Description Relevance to this compound
Free Radical Scavenging Donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.The core mechanism by which phenolic compounds exert their antioxidant effects.
Stabilization of Phenoxyl Radical The sec-butyl group, being electron-donating, helps to stabilize the phenoxyl radical formed after hydrogen donation.Enhances the efficiency of the radical scavenging process.
Comparison with Analogs 2,4-di-tert-butylphenol exhibits significant, dose-dependent scavenging of ABTS radicals. nih.govSuggests that this compound likely possesses similar antioxidant capabilities due to its phenolic structure.

Role in Oxidative Stress Research

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. This imbalance can lead to cellular damage and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The potential of phenolic compounds to mitigate oxidative stress makes them important subjects in biomedical research.

Research on 2,4-di-tert-butylphenol has demonstrated its protective effects against oxidative stress in cellular and animal models. nih.gov For instance, it has been shown to protect PC12 cells, a cell line commonly used in neuroscience research, from oxidative stress-induced cell death. nih.gov This protective effect is attributed to its antioxidant capacity, which helps to reduce the levels of intracellular ROS. nih.gov Furthermore, dietary administration of 2,4-DTBP has been shown to have a significant anti-amnesic effect in a mouse model of Alzheimer's disease, a condition strongly associated with oxidative stress. nih.gov

Given the structural similarities, this compound is also likely to play a role in oxidative stress research. Its potential to act as an antioxidant suggests that it could be used as a tool to study the mechanisms of oxidative damage and the protective effects of antioxidants in various biological systems. For example, it could be investigated for its ability to protect cells from oxidative damage induced by agents like hydrogen peroxide.

Research Area Findings with Related Phenols (e.g., 2,4-DTBP) Potential Application for this compound
Cellular Protection Protects PC12 cells from oxidative stress-induced death. nih.govInvestigating its cytoprotective effects against various oxidative insults.
Neuroprotection Shows anti-amnesic effects in a mouse model of Alzheimer's disease. nih.govExploring its potential to mitigate neuronal damage in models of neurodegenerative diseases.
Mechanism of Action Reduces intracellular levels of reactive oxygen species (ROS). nih.govStudying its impact on specific cellular pathways involved in oxidative stress.

Structure-Activity Relationships in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) explores how the specific arrangement of atoms and functional groups in a molecule influences its biological effects. For this compound, key structural features include the phenolic hydroxyl group and the sec-butyl substituent at the para position.

The position and nature of the alkyl substituent on the phenol ring are critical determinants of its biological activity. The sec-butyl group, being a branched alkyl chain, influences the molecule's lipophilicity, steric hindrance, and electronic properties. These factors, in turn, affect its ability to interact with biological targets such as receptors and enzymes.

In the context of endocrine disruption, the sec-butyl group at the para position contributes to the molecule's ability to bind to the estrogen receptor. The size and shape of the alkyl group are crucial for fitting into the ligand-binding pocket of the receptor. Variations in the alkyl group's structure (e.g., linear vs. branched, size) can significantly alter the binding affinity and estrogenic potency of the compound.

The biotransformation of this compound is also influenced by its structure. The presence of the sec-butyl group can affect the rate and site of metabolic modification by enzymes like cytochrome P450s. sigmaaldrich.com For example, the branching of the alkyl chain can make it more or less susceptible to enzymatic attack compared to a linear chain. Understanding these SARs is crucial for predicting the biological activity, toxicity, and environmental fate of this compound and related compounds.

Structural Feature Influence on Biological Activity Example
Phenolic Hydroxyl Group Essential for antioxidant activity (hydrogen donation) and interaction with certain biological receptors.Acts as the primary functional group for free radical scavenging.
Para-position of Substituent Affects binding to receptors like the estrogen receptor.The para-substituted alkylphenols are known for their estrogenic activity.
sec-Butyl Group Influences lipophilicity, steric properties, and metabolic stability.Affects the compound's ability to cross cell membranes and its rate of biodegradation. sigmaaldrich.com
Branching of Alkyl Chain Can alter the binding affinity to receptors and the rate of enzymatic degradation.May provide a better fit for some receptor pockets while potentially hindering metabolism at the alkyl chain.

Environmental Fate, Occurrence, and Remediation of 4 Sec Butylphenol

Environmental Distribution and Concentrations in Various Compartments

Limited specific data is available for the environmental distribution and concentrations of 4-sec-Butylphenol. Much of the existing research focuses on its isomer, 4-tert-Butylphenol (B1678320), which is often used as a representative for butylphenols.

Direct measurements of this compound in aquatic environments are not widely documented. However, studies on related alkylphenols suggest that these compounds are present in various water bodies. For instance, research on 4-tert-Butylphenol has detected its presence in aquatic systems, arising from industrial and municipal discharges. Due to its chemical properties, it is anticipated that this compound would behave similarly, partitioning to water and sediment.

As an analog, the recovery of 4-tert-Butylphenol in spiked tap water and river water samples has been studied. In tap water, the recovery ranged from 95.4% to 101.2%, and in river water, it was between 92.8% and 98.2%, indicating its potential persistence in these environments. frontiersin.org

Table 1: Recovery of 4-tert-Butylphenol in Spiked Water Samples

Water TypeSpiked Concentration (µg/L)Recovery (%)
Tap Water5095.4 ± 3.1
Tap Water100101.2 ± 2.5
River Water5092.8 ± 4.2
River Water10098.2 ± 3.8

Data based on studies of 4-tert-Butylphenol.

The presence of this compound in soil and rhizosphere sediment has been confirmed through microbiological studies. One study successfully isolated bacterial strains from the rhizosphere sediment of the common reed (Phragmites australis) that are capable of utilizing this compound as a growth substrate. nih.gov This indicates the presence of the compound in that environment, which stimulates the evolution of microbial degradation pathways. However, the initial concentration of this compound in the tested sediment was below the detection limit of <0.001 mg kg⁻¹. nih.gov Another study noted that 2,4-di-tert-butylphenol (B135424), a related compound, had a low or non-detectable presence in the rhizosphere soils of new pine plantations but became a major compound in the soils of continuous pine plantations. nih.gov

Transport and Transformation Processes in the Environment

The transport of this compound in the environment is influenced by its adsorption and desorption characteristics in soil and sediment. With an estimated Log Kow of 3.08, it is expected to have a moderate tendency to adsorb to organic matter in soil and sediment. thegoodscentscompany.com

Studies on the closely related 4-tert-Butylphenol have shown that its adsorption follows the Langmuir isotherm and pseudo-second-order kinetics. frontiersin.orgfrontiersin.org This suggests that the adsorption process is influenced by both physical and chemical interactions. The adsorption of 4-tert-Butylphenol onto magnetic chitosan (B1678972) particles was found to be an exothermic and spontaneous process. frontiersin.orgfrontiersin.org Desorption studies on these particles showed that a mixture of methanol (B129727) and water was effective in eluting the compound, with a recovery of 96.17%. frontiersin.org

Table 2: Adsorption and Desorption Parameters for 4-tert-Butylphenol

ParameterValueConditions
Adsorption ModelLangmuirMagnetic Chitosan Adsorbent
Kinetic ModelPseudo-second-orderMagnetic Chitosan Adsorbent
Desorption EluentMethanol:Water (1:1)Magnetic Chitosan Adsorbent
Desorption Recovery96.17%Magnetic Chitosan Adsorbent

Data based on studies of 4-tert-Butylphenol.

Photodegradation is a key abiotic transformation process for phenolic compounds in the aquatic environment. While specific studies on the photodegradation of this compound are limited, research on 4-tert-Butylphenol provides valuable insights.

The photocatalytic degradation of 4-tert-Butylphenol has been demonstrated using various catalysts under simulated solar light. mdpi.comnu.edu.kz In one study, complete degradation of a 5 ppm solution of 4-tert-Butylphenol was achieved in 60 minutes using a silver carbonate (Ag₂CO₃) catalyst. mdpi.comnu.edu.kz The efficiency of photodegradation can be influenced by the presence of other substances in the water. For example, carbonate and nitrate (B79036) ions were found to inhibit the photodegradation of 4-tert-Butylphenol, while chloride and bicarbonate ions enhanced it at certain concentrations. mdpi.com

Without a catalyst, the direct photodegradation of 4-tert-Butylphenol is much slower. Under UV light alone, only about 50% of 4-tert-Butylphenol was degraded in 120 minutes. nih.gov The atmospheric half-life of this compound due to reaction with hydroxyl radicals is estimated to be approximately 2.9 hours. thegoodscentscompany.com

Table 3: Photocatalytic Degradation of 4-tert-Butylphenol

CatalystLight SourceInitial ConcentrationDegradation Time (min)Degradation Efficiency (%)
Ag₂CO₃Simulated Solar5 ppm60100
mTiO-650Solar5 mg/L15089.8
Cu-Mo-TiO₂Solar15 ppm150~70
NoneUV (365 nm)15 ppm12050

Data based on studies of 4-tert-Butylphenol.

Biodegradation Rates and Factors Influencing Degradation

The biodegradation of this compound is influenced by the specific microbial strains present and various environmental conditions. Certain Gram-positive bacteria, including species from the genera Mycobacterium and Nocardia, have been shown to biotransform this compound. sigmaaldrich.comthegoodscentscompany.com The structure of the alkyl side chain is a significant factor in the rate of biological attack; branched chains can inhibit the biotransformation of the alkyl group. nih.gov

Studies on related alkylphenols provide insight into the factors affecting degradation. For instance, the degradation of 2,6-di-tert-butylphenol (B90309) by Pseudomonas aeruginosa is significantly influenced by temperature, pH, and the initial concentration of the compound. nih.govbg.ac.rs The removal percentage of 2,6-di-tert-butylphenol was found to increase with temperatures ranging from 22 to 37°C but decreased significantly at 43°C. nih.gov Similarly, the bacterium Sphingobium fuliginis, isolated from rhizosphere sediment, has demonstrated the ability to utilize this compound as a growth substrate, although at a slower rate compared to 4-tert-butylphenol. nih.gov This suggests that the specific branching of the butyl group affects degradation efficiency. Anaerobic biodegradation of 4-alkylphenols has also been observed in environments like paddy soil microcosms supplemented with nitrate. thegoodscentscompany.com

Table 1: Factors Influencing Alkylphenol Biodegradation (Data extrapolated from studies on this compound and related compounds)

FactorObservationSource
Microbial Strain Mycobacterium and Nocardia species can biotransform this compound. sigmaaldrich.comthegoodscentscompany.com
Sphingobium fuliginis can use this compound as a carbon source. nih.gov
Alkyl Chain Structure Branched alkyl side chains are known to inhibit biological attack and biotransformation. nih.gov
Temperature For the related compound 2,6-di-tert-butylphenol, degradation efficiency increases from 22°C to 37°C. nih.gov
pH P. aeruginosa can efficiently degrade 2,6-di-tert-butylphenol in a pH range of 5–8. nih.govbg.ac.rs
Initial Concentration Lower initial concentrations of alkylphenols (2 and 10 mg/L) were completely degraded, while degradation decreased at higher concentrations (100 and 400 mg/L). nih.gov
Oxygen Availability Both aerobic and anaerobic biodegradation pathways exist for alkylphenols. thegoodscentscompany.com

Environmental Monitoring and Risk Assessment Methodologies

Effective environmental monitoring requires robust sampling strategies to accurately detect and quantify this compound in various environmental matrices. For airborne detection of the related compound 2-sec-butylphenol, a validated method involves drawing air through a solid sorbent tube containing XAD-7 resin, followed by laboratory analysis. skcinc.com This approach is suitable for determining time-weighted average (TWA) concentrations in occupational settings. skcinc.com

When spills or contamination occur, sampling procedures for soil and other surfaces involve absorbing the material with dry earth, sand, or another non-combustible material, which is then transferred to sealed containers for disposal and analysis. chemicalbook.com For water sampling, multiresidue methods are often employed to determine the concentration of various high-production-volume plastic additives, including alkylphenols. sigmaaldrich.com

Table 2: Sampling Parameters for 2-sec-Butylphenol in Air (Based on OSHA Method PV2128)

ParameterSpecificationSource
Sampling Media XAD-7 Sorbent Tube (100/50 mg) skcinc.com
Flow Rate 200 mL/min skcinc.com
Sample Volume 20 Liters skcinc.com
Sampling Time 100 minutes skcinc.com

The ecological hazard assessment for this compound often involves using data from structurally similar compounds, or analogues, to evaluate its potential environmental risks. service.gov.uk For example, toxicity data for 4-tert-butylphenol has been used in the risk assessment of other alkylphenols like 4-tert-pentylphenol. service.gov.uk These assessments are critical as this compound is considered toxic to aquatic life, with potentially long-lasting effects. tcichemicals.comhpc-standards.com

A key component of the assessment is the determination of the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur. service.gov.uk The PNEC for surface water is often derived from the most sensitive aquatic species tested, such as fish. service.gov.uk From the aquatic PNEC, values for sediment and soil can also be derived. service.gov.uk The assessment considers the substance's partitioning behavior; with a calculated soil adsorption coefficient (log KOC) of 3.1 for the related 4-tert-butylphenol, it is expected to have low mobility in soil and partition mainly to soil and sediment upon environmental release. industrialchemicals.gov.au

Remediation Strategies for this compound Contamination

Biological treatment methods offer an environmentally sound approach to remediating sites contaminated with this compound. Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants. For instance, the bacterial strain Sphingobium fuliginis TIK-1, which was isolated from the rhizosphere sediment of the common reed (Phragmites australis), has been shown to utilize this compound for growth. nih.gov

Constructed wetlands (CWs) are an effective biological treatment system that mimics natural processes to remove pollutants. Studies using lab-scale vertical flow CWs to treat synthetic landfill leachate containing phenolic compounds, including the closely related 4-tert-butylphenol, have demonstrated high removal efficiencies. researchgate.netnih.gov The removal of 4-tert-butylphenol in these systems ranged from 18% to 100%. researchgate.netnih.gov The primary removal mechanisms are believed to be initial adsorption to the wetland media followed by subsequent biodegradation. researchgate.netnih.gov

The presence of plants, such as Phragmites australis, significantly enhances removal efficiency compared to unplanted CWs. researchgate.netnih.gov Plants support larger populations of degrading bacteria in their root zone (rhizosphere), which is beneficial for the enrichment of bacteria capable of breaking down pollutants like alkylphenols. nih.govresearchgate.net Furthermore, amending CWs with activated carbon can further improve performance, with one study showing sustainable removal of 98-100% for four endocrine-disrupting phenols. nih.gov In these enhanced systems, the activated carbon initially adsorbs the pollutants, where they can then be effectively degraded by a high concentration of bacteria. nih.gov

Table 3: Removal Efficiency of 4-tert-Butylphenol in Vertical Flow Constructed Wetlands

Wetland TypeLeachate TypeOperating ModeRemoval Efficiency (%)Source
Planted (P. australis)Old LeachateDry Season (Long Retention)High (up to 100%) researchgate.netnih.gov
UnplantedOld LeachateDry Season (Long Retention)Lower than Planted researchgate.netnih.gov
Planted (P. australis)Young LeachateWet Season (Short Retention)Lower (as low as 18%) researchgate.netnih.gov

Physicochemical treatment processes provide an alternative or complementary approach to biological methods for remediating this compound. Caustic washing, which involves using a sodium hydroxide (B78521) (NaOH) solution, has been proven effective for removing this compound from organic solvents. ornl.gov This process is particularly relevant in industrial settings where solvents can become contaminated with degradation products like this compound. ornl.govornl.gov

The efficiency of removal via caustic washing depends on several factors, including the concentration of the NaOH solution and the ratio of the organic solvent to the aqueous wash solution (O:A ratio). ornl.govornl.gov Research has shown significant interaction effects between the NaOH concentration and the O:A ratio, as well as between the NaOH concentration and the initial this compound concentration. ornl.gov The washing protocol typically involves sequential contact of the contaminated solvent with dilute acid, water, and then NaOH solutions of varying concentrations. ornl.gov

Table 4: Parameters Investigated in Caustic Washing of this compound

VariableConditions TestedSignificanceSource
NaOH Concentration 0.001 M and 0.03 MSignificant interaction effects observed ornl.gov
Organic-to-Aqueous Ratio (O:A) 0.5 and 2.0Significant interaction with NaOH concentration ornl.gov
Initial this compound Conc. 0 ppm and 15 ppmSignificant interaction with NaOH concentration ornl.gov

Applications and Industrial Significance of 4 Sec Butylphenol Derivatives

Role as a Precursor in Chemical Synthesis

4-sec-Butylphenol serves as a foundational building block in the synthesis of a wide array of chemical products. Its reactive phenolic hydroxyl group and the alkyl substituent on the aromatic ring allow for various chemical transformations, making it a valuable intermediate. For instance, it can be brominated to form 2-bromo-4-sec-butyl-phenol, a process that involves reacting this compound with bromine in a solvent like chloroform (B151607) . Furthermore, derivatives like 2-amino-4-sec-butylphenol (B1266591) are synthesized and used in the production of dyes, pigments, and pharmaceuticals ontosight.ai. The compound itself is also a precursor for more complex antioxidants, such as 4-sec-Butyl-2,6-di-tert-butylphenol (B90776), which is synthesized from this compound and isobutene lookchem.comchemicalbook.com.

Applications in Materials Science and Polymer Chemistry

The properties of this compound and its derivatives lend themselves to crucial roles in enhancing the performance and longevity of various materials, especially polymers and resins.

Use as Antioxidants in Plastics and Resins

Phenolic compounds, including derivatives of this compound, are widely recognized for their antioxidant capabilities. They function by scavenging free radicals, thereby inhibiting oxidative degradation processes that can compromise the integrity and lifespan of materials solubilityofthings.comresearchgate.net. Specifically, compounds like 4-sec-Butyl-2,6-di-tert-butylphenol are employed as stabilizers in polymers and resins to prevent oxidative degradation vulcanchem.com. The steric hindrance provided by the alkyl groups, such as the sec-butyl and tert-butyl groups, enhances their antioxidant performance, particularly in high-temperature applications . These antioxidants are critical for maintaining the properties of plastics and resins when exposed to heat, light, and environmental stressors.

Derivatives in Resin Formulations and Plastic Production

Derivatives of this compound are integral components in the formulation of various resins and contribute to the production of plastics. For example, para-tert-butylphenol (PTBP), a related compound, is a key intermediate in the production of polycarbonate, phenolic, and epoxy resins bluelotuschem.comindustrialchemicals.gov.auchempoint.com. These resins find extensive use in applications such as adhesives, paints, coatings, and insulating varnishes chempoint.comvinatiorganics.commegawidechem.com. Alkyl phenolic resins, derived from compounds like para-tert-butylphenol, are used as tackifiers in adhesives and as curing agents for rubbers, enhancing properties like heat resistance and chemical stability megawidechem.com.

Stabilizer in Polymers to Prevent Oxidative Degradation

Beyond their role as antioxidants, this compound derivatives act as general stabilizers in polymers, specifically to prevent oxidative degradation. The presence of the sec-butyl group on the phenol (B47542) ring can influence the compound's reactivity and physical properties, contributing to its effectiveness as a stabilizer solubilityofthings.com. For instance, 4-sec-butyl-2,6-di-tert-butylphenol is utilized as a stabilizer in PVC to prevent degradation that leads to discoloration and loss of mechanical properties lookchem.com. Similarly, it functions as a stabilizer in polyols and other materials, enhancing their performance and extending their shelf life by protecting them from degradation lookchem.comlookchem.comnih.gov.

Other Industrial and Research Applications

The utility of this compound extends to several other industrial sectors and research areas.

Component in Surfactants and Antiseptics

Phenolic compounds, in general, have a history of use in antiseptic and disinfectant formulations due to their ability to denature proteins and disrupt cell membranes lumenlearning.commsdvetmanual.comiastate.edu. While specific direct applications of this compound in modern antiseptics are less commonly detailed than its role in materials, its structural similarity to other phenolic compounds suggests potential applications. Historically, phenols and their derivatives have been used in various formulations for microbial control lumenlearning.commsdvetmanual.com. Additionally, phenolic compounds can be incorporated into surfactants, which are key ingredients in soaps and detergents, aiding in cleaning and emulsification processes lumenlearning.commsdvetmanual.com.

Reagent in Organic Synthesis

This compound serves as a valuable building block and reagent in organic synthesis. Its phenolic hydroxyl group and the aromatic ring are amenable to various chemical transformations, allowing for the creation of more complex molecules.

One notable synthetic application involves the nitration of this compound. For instance, the reaction of this compound with nitric acid in glacial acetic acid can yield nitro derivatives, such as 2-nitro-4-sec-butylphenol solubilityofthings.com. This nitrated product, with its enhanced electrophilic properties due to the nitro group, can then be utilized in further synthetic pathways.

Furthermore, bromination reactions can also be performed on this compound. For example, treatment with bromine in chloroform can lead to the formation of brominated derivatives like 2-bromo-4-sec-butyl-phenol . These halogenated phenols can act as intermediates for introducing other functional groups or for cross-coupling reactions in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

The sec-butyl group itself can also be modified or serve as a point of attachment for further functionalization, contributing to the compound's versatility in synthetic chemistry.

Research in Biochemistry and Medicinal Chemistry

In the realms of biochemistry and medicinal chemistry, this compound and its related compounds have garnered interest due to their biological activities and potential as research tools or lead compounds.

Studies have indicated that this compound possesses estrogenic properties sigmaaldrich.com. This characteristic has led to its investigation in research concerning hormonal activity and potential endocrine-disrupting effects sigmaaldrich.comsolubilityofthings.comindustrialchemicals.gov.aukorea.ac.kr. For example, this compound has been studied for its binding affinity to estrogen receptors, though its affinity is significantly lower compared to natural estrogens industrialchemicals.gov.au. Such research is crucial for understanding the environmental impact of phenolic compounds and their interactions with biological systems.

Additionally, this compound has been used in studies involving the biotransformation by microorganisms. For instance, hydrocarbon-utilizing bacteria like Mycobacterium neoaurum and Nocardia cyriacigeorgica have been employed to study the metabolic pathways of this compound sigmaaldrich.com. These biotransformation studies can provide insights into microbial degradation processes and potential biotechnological applications.

The compound has also been observed to induce CYP102 (Cytochrome P450BM-3) in Bacillus megaterium sigmaaldrich.com. Cytochrome P450 enzymes are vital in metabolic processes, and their induction by specific compounds can be a subject of biochemical investigation.

Potential as a Flavoring Component

However, it is important to note that recommendations for 4-sec-butyl phenol usage levels in fragrance and flavor applications indicate it is "not for fragrance use" and "not for flavor use" thegoodscentscompany.com. This suggests that while it may be present naturally or as a byproduct, its direct intentional use as a flavoring component is not recommended or established.

Intermediate in Dye and Pigment Production

This compound and its derivatives, particularly amino-substituted phenols, serve as important intermediates in the synthesis of dyes and pigments.

2-Amino-4-sec-butylphenol, for instance, is utilized as an intermediate in the synthesis of various chemicals, including dyes and pigments ontosight.ai. Its structure, featuring both an amino group and a phenolic hydroxyl group, makes it a suitable precursor for chromophore development in colorants.

Similarly, 2-nitro-4-sec-butylphenol, obtained through the nitration of this compound, is also cited as an intermediate in the production of various dyes and pigments solubilityofthings.com. The nitro group can be further reduced to an amino group, providing a key functional handle for dye synthesis.

The ability of these phenolic compounds to undergo electrophilic aromatic substitution and other reactions makes them valuable starting materials for creating a wide spectrum of colored compounds used in textiles, coatings, and printing inks.

Computational Chemistry and Modeling Studies of 4 Sec Butylphenol

Molecular Docking and Ligand-Protein Interactions

Molecular docking studies have been pivotal in understanding how 4-sec-Butylphenol interacts with biological macromolecules, most notably the human estrogen-related receptor gamma (hERRγ). These investigations aim to map the binding modes and identify key residues involved in these interactions. Research indicates that residues such as Leu271, Leu309, Leu345, and Phe435 play crucial roles in the binding of this compound to hERRγ. More detailed analyses have pinpointed specific residues like Leu271, Ala272, Val313, and Glu275 as contributing significantly to the binding energy through various interactions, including CH-π, π-π stacking, and hydrogen bonds.

Quantitative assessments of binding affinity have been performed using methods like the Solvated Interaction Energy (SIE) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). SIE calculations for the hERRγ-4-sec-Butylphenol complex yielded a binding energy of -6.68 kcal/mol, while MM-PBSA calculations estimated it at -9.49 kcal/mol. These values underscore the compound's notable affinity for the receptor. The structural basis for these interactions is supported by crystallographic data, such as the complex of hERRγ LBD with this compound (PDB ID: 6I66).

Table 1: Molecular Docking Binding Energies for this compound with hERRγ

CompoundTargetMethodBinding Energy (kcal/mol)Reference
This compoundhERRγSIE-6.68
This compoundhERRγMM-PBSA-9.49

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) methodologies explore the correlation between a molecule's chemical structure and its biological activity or toxicity. While dedicated QSAR models specifically for this compound are not extensively detailed in the provided literature, it has been included in broader QSAR studies involving phenolic compounds. These studies have investigated endpoints such as cytotoxicity, endocrine disruption, and skin irritation potential of alkylphenols. QSAR analyses typically involve the calculation of various molecular descriptors, which are then correlated with experimental data to build predictive models. For example, studies on skin irritation have utilized Membrane-interaction (MI) QSAR models, with related compounds like 2-sec-Butyl phenol (B47542) and 4-tert-Butylphenol (B1678320) being analyzed.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, optimizing molecular geometries, and calculating key chemical descriptors that govern a compound's properties and reactivity. Studies involving phenolic compounds have employed DFT, often using functionals such as B3LYP/6-31G(d) or M06-2X/6-31G(d,p), to optimize geometries and derive electronic properties. These calculations provide insights into atomic charge distributions, frontier molecular orbital energies (HOMO-LUMO), and other electronic parameters that are critical for understanding chemical behavior and potential interactions. For instance, DFT has been used to analyze the electronic properties and predict the reactivity of related phenols in various chemical processes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior and conformational flexibility of molecules and their complexes over time. For this compound, MD simulations have been employed to assess the stability and dynamic interactions within its complexes, particularly with hERRγ. These simulations, often running for tens to hundreds of nanoseconds, track atomic movements to reveal conformational changes and interaction patterns. Studies on the hERRγ-4-sec-Butylphenol complex have demonstrated high stability, with mean root-mean-square deviation (RMSD) values of the protein backbone atoms around 2.31 Å after 600 ns of simulation, indicating minimal significant structural alterations. Such simulations also facilitate the calculation of thermodynamic parameters and provide detailed insights into the dynamic nature of ligand-receptor binding.

Table 2: Molecular Dynamics Simulation Stability for hERRγ-4-sec-butylphenol Complex

ComplexSimulation Length (ns)Mean RMSD (Å)Reference
hERRγ-4-sec-butylphenol600 (total from replicas)2.31

Prediction of Pharmacological Effects and Toxicity (e.g., PASS, GUSAR)

In silico tools like the Prediction of Activity Spectra for Substances (PASS) and the General Unrestricted Structure-Activity Relationship (GUSAR) software are widely used for predicting pharmacological effects and toxicological endpoints. While specific predictions for this compound using these tools are not explicitly detailed in the provided results, studies on related phenolic compounds highlight their application. GUSAR, for instance, has been utilized to predict acute toxicity and bioaccumulation factors for phenols, while PASS has been employed to forecast antioxidant activity in similar chemical classes. These QSAR-based prediction systems are valuable for the initial assessment of a compound's potential biological activities and toxicological profiles, guiding subsequent experimental investigations.

Table 3: General Computational Properties of this compound

PropertyValueReference
TPSA20.23
LogP2.9057
H-Acceptors1
H-Donors1
Rotatable Bonds2

Compound List

this compound

Human estrogen-related receptor gamma (hERRγ)

2,4-di-tert-butylphenol (B135424)

2,6-di-sec-butylphenol (B1583072)

4-tert-Butylphenol

2-sec-Butyl phenol

4,6-dinitro-o-sec-butylphenol

Bisphenol-A (BPA)

5,6,7,8-tetrahydro-2-naphthol (B72861)

2,2-bis(4-hydroxy-3,5-dimethoxyphenyl)propane (BP(2,2)(Me))

Estrogen Receptor Alpha (ERα)

Pancreatic lipase (B570770) (PL)

β-tubulin

Toll-like receptor 4 (TLR4)

Toll-like receptor 2 (TLR2)

Toll-like receptor 1 (TLR1)

Toll-like receptor 6 (TLR6)

GABAA Receptor

Androgen Receptor

Hydroxyl radical (HO•)

Penicillin Binding Protein 2a (7KIS)

Future Research Directions and Emerging Areas for 4 Sec Butylphenol

Development of Novel Analytical Techniques with Enhanced Sensitivity

The accurate detection and quantification of 4-sec-butylphenol in various environmental matrices are crucial for exposure and risk assessment. While current methods exist, future research is directed towards developing more sensitive, rapid, and environmentally friendly analytical techniques.

Recent trends in the analysis of alkylphenols have seen a shift towards miniaturized sample preparation methods that reduce solvent consumption and analysis time, in line with Green Chemistry principles. nih.gov Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are gaining prominence. researchgate.net The future will likely see further refinement of these microextraction techniques.

For instrumental analysis, the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has significantly increased for the determination of alkylphenols. nih.gov This is due to its high selectivity and sensitivity, allowing for the detection of trace levels of contaminants in complex samples like river water, sediment, and biological tissues. researchgate.netnih.gov Future research will likely focus on developing novel stationary phases for chromatography to improve separation efficiency and exploring high-resolution mass spectrometry (HRMS) for more comprehensive identification of transformation products.

Table 1: Emerging Analytical Techniques for Alkylphenol Detection

Technique Category Specific Method Advantages
Miniaturized Extraction Solid-Phase Microextraction (SPME) Solvent-free, simple, portable
Stir Bar Sorptive Extraction (SBSE) High enrichment factor, reusable
Liquid-Phase Microextraction (LPME) Low cost, minimal solvent use
Advanced Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis, higher resolution
Sensitive Detection Tandem Mass Spectrometry (MS/MS) High selectivity and sensitivity

Comprehensive Assessment of Long-Term Environmental and Biological Impacts

While acute toxicity data for this compound is available, a significant knowledge gap exists regarding its long-term (chronic) effects on ecosystems and human health. Future research must prioritize comprehensive assessments of its persistence, bioaccumulation, and chronic toxicity.

This compound is classified as toxic to aquatic life, and some related alkylphenols are known to cause long-term adverse effects in the aquatic environment. thegoodscentscompany.com It is recognized as a potential endocrine-disrupting compound (EDC), with studies on similar alkylphenols indicating the potential to induce endocrine-mediated effects in fish. nih.gov However, more in vivo studies are crucial to determine if the endocrine activity observed in laboratory tests translates to adverse effects under environmentally relevant exposure scenarios. Research should focus on multi-generational studies in sensitive aquatic organisms to understand the full scope of potential reproductive and developmental impacts.

Furthermore, the long-term fate of this compound in soil and sediment compartments needs thorough investigation. While it is expected to biodegrade, the rates and pathways under various environmental conditions (e.g., aerobic vs. anaerobic) are not fully understood. ncats.io Long-term monitoring programs in various environmental compartments are essential to establish baseline levels and track trends over time.

Exploration of Structure-Activity Relationships for Targeted Applications

Understanding the relationship between the chemical structure of this compound and its biological or chemical activity is key to designing new molecules for specific applications or predicting potential hazards of its derivatives. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are powerful tools in this endeavor.

Future research should focus on building robust QSAR models for this compound and its analogues. For instance, a 4D-QSAR study on a series of propofol (B549288) analogues, which included 2,4-di-sec-butylphenol, successfully created models to predict biological activity related to the GABA-A receptor. nih.gov This approach could be extended to predict other activities, such as endocrine disruption potential, toxicity to various organisms, or biodegradability. By systematically modifying the alkyl chain or the position of substituents on the phenol (B47542) ring, researchers can identify the key molecular features that govern a specific activity. nih.gov This knowledge can be used to design safer alternatives with reduced environmental impact or to develop derivatives with enhanced performance for industrial applications, such as antioxidants or intermediates in resin synthesis. sigmaaldrich.com

Investigation of Synergistic and Antagonistic Effects with Other Contaminants

In the environment, organisms are rarely exposed to a single chemical. Therefore, assessing the impact of this compound in isolation may not reflect its true environmental risk. It is critical to investigate its interactions with other common co-contaminants.

Future research should address the synergistic (combined effect is greater than the sum of individual effects) and antagonistic (combined effect is less than the sum of individual effects) potential of this compound in chemical mixtures. Studies on other alkylphenols, such as 4-octylphenol (B30498) (4-OP) and 4-nonylphenol (B119669) (4-NP), have demonstrated that mixtures of endocrine disruptors can produce synergistic effects on cell viability and reproductive health in animal models. nih.gov For example, some studies have shown that mixtures of 4-OP and 4-NP with other chemicals like bisphenol A (BPA) can lead to enhanced toxicity. nih.gov It is plausible that this compound could exhibit similar interactive effects. Future toxicological studies should employ environmentally relevant mixtures of pollutants to provide a more realistic assessment of the risks posed by this compound.

Discovery of New Biotransformation Pathways and Microbial Strains

Bioremediation, using microorganisms to break down pollutants, is a promising strategy for cleaning up contaminated environments. A key area of future research is the discovery and characterization of new microbial strains and enzymatic pathways for the efficient degradation of this compound.

Research has shown that certain bacteria can degrade alkylphenols. For example, Sphingobium fuliginis strains have been isolated that can use 4-tert-butylphenol (B1678320) as a sole carbon and energy source and are also capable of degrading this compound. nih.gov The metabolic pathway in these strains is initiated by hydroxylation of the phenol ring to form a catechol derivative, which is then cleaved via a meta-cleavage pathway. nih.govnih.gov Studies on Sphingomonas sp. have also elucidated degradation pathways for other structurally related compounds like bisphenol A, involving an unusual rearrangement of carbon-carbon bonds initiated by a monooxygenase. asm.org

Future work should aim to:

Isolate and identify novel, highly efficient microbial strains (both bacteria and fungi) capable of degrading this compound from contaminated sites. researchgate.net

Elucidate the specific enzymes and genes involved in the degradation pathways.

Investigate the potential for both aerobic and anaerobic biotransformation pathways. thegoodscentscompany.com

Explore the use of microbial consortia, which may enhance degradation efficiency through synergistic interactions. researchgate.net

Table 2: Known and Potential Biotransformation Pathways for Alkylphenols

Organism/System Initial Step Key Intermediate Cleavage Pathway Reference
Sphingobium fuliginis Hydroxylation 4-Alkylcatechol meta-cleavage nih.gov
Sphingomonas sp. Ipso-hydroxylation Quinol intermediate C-C bond cleavage asm.org

| Aerobic Bacteria (General) | Dioxygenation | Catechol | ortho or meta-cleavage | nih.gov |

Sustainable Synthesis Routes and Green Chemistry Innovations

The current production of phenols and alkylphenols often relies on petrochemical feedstocks and energy-intensive processes. A major direction for future research is the development of sustainable and economically viable synthesis routes for this compound, aligning with the principles of green chemistry.

This involves exploring two main avenues:

Use of Renewable Feedstocks: Lignin (B12514952), a major component of plant biomass, is a rich source of phenolic compounds. Research is underway to develop catalytic processes that can selectively break down lignin to produce phenol and alkylphenols, offering a renewable alternative to fossil fuels. researchgate.net

Greener Catalytic Processes: Developing novel catalysts and reaction conditions that improve efficiency and reduce waste is crucial. This includes exploring electrocatalytic methods for phenol production from benzene (B151609), which can offer high selectivity and operate under milder conditions than traditional methods like the cumene (B47948) process. innoget.comyedarnd.com Such innovations could be adapted for the alkylation step required to produce this compound, potentially reducing energy consumption and by-product formation. The elimination of persistent and hazardous substances like alkylphenol ethoxylates (APEOs) in industrial formulations is also a key aspect of sustainable manufacturing. nbinno.com

Application of Advanced Computational Methodologies for Prediction and Design

Advanced computational methods, including molecular modeling and machine learning, are becoming indispensable tools in chemical research. For this compound, these methodologies can accelerate research and development in several key areas.

Predictive Toxicology: QSAR models can be developed to predict the toxicity and endocrine-disrupting potential of this compound and its transformation products without the need for extensive animal testing. A 4D-QSAR study on propofol analogues, including a di-sec-butylphenol, demonstrated the ability of these models to map ligand-receptor interaction sites and predict biological activity. nih.gov

Environmental Fate Modeling: Computational models can predict how this compound will partition in the environment (air, water, soil), its potential for bioaccumulation, and its degradation rates.

Design of Novel Molecules: By understanding the structure-activity relationships, computational tools can be used to design new phenolic compounds with desired properties (e.g., high efficacy as an antioxidant) but with minimized toxicity and environmental persistence.

Elucidating Mechanisms: Molecular docking and simulation can be used to investigate the binding of this compound to biological targets like nuclear receptors, providing insights into its mechanism of action as an endocrine disruptor. sigmaaldrich.com

The integration of these in silico approaches will be crucial for a more efficient and targeted approach to studying the lifecycle and impacts of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-sec-butylphenol and its breakdown products in solvent extraction systems?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5 capillary column (30 m × 0.25 mm, 0.25 µm film thickness) is optimal. Use selected ion monitoring (SIM) at m/z 121 for this compound and m/z 254 for tri-n-octylamine (TOA), achieving a relative standard deviation (RSD) of <3% . Reverse-phase HPLC can complement GC-MS for quantifying degradation byproducts like dioctylamine (DOA). Include calibration curves with internal standards (e.g., deuterated analogs) to improve accuracy.

Q. How does this compound influence phase-separation efficiency in caustic-side solvent extraction (CSSX) processes?

  • Methodological Answer : Design batch tests with varying concentrations of this compound (0.1–1.0 M) in organic solvents (e.g., Isopar-L) and measure distribution coefficients (D-values) for alkali metals (e.g., Cs, K) using inductively coupled plasma mass spectrometry (ICP-MS). Higher this compound concentrations reduce Cs partitioning into the organic phase due to competitive complexation .

Q. What are the thermal stability profiles of this compound under acidic conditions?

  • Methodological Answer : Conduct accelerated aging experiments by exposing this compound to nitric acid (0.5–3.0 M) at 40–60°C for 7–30 days. Analyze solvent samples via GC-MS and nuclear magnetic resonance (NMR) to quantify degradation products. Note that this compound remains stable (<5% degradation) under mild conditions (40°C, 0.5 M HNO₃) but degrades significantly at higher acidities (≥2.0 M) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across in vitro studies?

  • Methodological Answer : Perform meta-analysis using the following steps:

  • Data Harmonization : Normalize cytotoxicity metrics (e.g., IC₅₀, chromosomal aberration frequency) across studies (e.g., OECD Test Guideline 473 vs. non-GLP assays).
  • Contextual Variables : Control for cell line specificity (e.g., Chinese hamster ovary (CHO) vs. human lymphocytes), exposure duration, and solvent carriers (e.g., DMSO vs. ethanol).
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. For example, discrepancies in chromosomal aberration rates may arise from differences in metabolic activation systems (S9 mix vs. none) .

Q. What experimental designs optimize this compound’s role as a phase modifier in multi-cycle solvent extraction?

  • Methodological Answer : Use a factorial design to test:

  • Independent Variables : this compound concentration, temperature (20–60°C), and aqueous/organic phase contact time (1–30 min).
  • Response Variables : Extraction efficiency (% Cs removal), phase disengagement time, and solvent degradation (via GC-MS).
  • Optimization : Response surface methodology (RSM) identifies ideal conditions (e.g., 0.5 M this compound at 40°C achieves 95% Cs extraction with minimal DOA formation) .

Q. How do degradation pathways of this compound vary under oxidative vs. hydrolytic conditions?

  • Methodological Answer :

  • Oxidative Degradation : Expose this compound to H₂O₂/UV (254 nm) and analyze products via LC-QTOF-MS. Predominant pathways include hydroxylation at the aromatic ring and cleavage of the sec-butyl group.
  • Hydrolytic Degradation : Reflux this compound in NaOH (1–5 M) and identify phenolic acids (e.g., 4-hydroxybenzoic acid) via ion chromatography.
  • Comparative Kinetics : Pseudo-first-order rate constants (k) reveal oxidative degradation is 3× faster than hydrolysis at pH 7 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.